

# Spectroscopic Profile of 2-Methyl-3-nitrobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyl-3-nitrobenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-3-nitrobenzoic acid** (CAS No: 1975-50-4), a valuable building block in organic synthesis, particularly in the development of pharmaceuticals.[1] The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by detailed experimental protocols.

## Chemical Structure and Properties

**2-Methyl-3-nitrobenzoic acid**, also known as 3-Nitro-o-toluic acid, is an aromatic carboxylic acid with the molecular formula  $C_8H_7NO_4$  and a molecular weight of 181.15 g/mol.[2] It typically appears as a white to light yellow crystalline powder with a melting point in the range of 182-184 °C.

Structure:

## Spectroscopic Data

The following sections present the key spectroscopic data for **2-Methyl-3-nitrobenzoic acid**. Due to the limited availability of directly published and fully assigned experimental data for this specific compound, some of the presented data are estimations based on spectral data from closely related compounds and established spectroscopic principles. These estimations are clearly noted.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-Methyl-3-nitrobenzoic acid**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~11.0 - 13.0	Singlet (broad)	1H	-COOH
~8.1 - 8.3	Doublet	1H	Aromatic H (H-6)
~7.8 - 8.0	Doublet	1H	Aromatic H (H-4)
~7.5 - 7.7	Triplet	1H	Aromatic H (H-5)
~2.6	Singlet	3H	-CH <sub>3</sub>

Note: The chemical shifts for the aromatic protons are estimations based on the analysis of the  $^1\text{H}$  NMR spectrum available from ChemicalBook and general principles of NMR spectroscopy. The exact coupling constants are not available.[\[3\]](#)

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments and provides insights into the carbon skeleton.

Table 2: Estimated  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Methyl-3-nitrobenzoic acid**

Chemical Shift ( $\delta$ ) ppm	Assignment
~168	-COOH
~150	C-NO <sub>2</sub>
~138	C-CH <sub>3</sub>
~135	Aromatic CH
~132	Aromatic C-COOH
~130	Aromatic CH
~125	Aromatic CH
~20	-CH <sub>3</sub>

Disclaimer: The <sup>13</sup>C NMR data presented are estimations based on the analysis of related compounds, such as methyl 2-methyl-3-nitrobenzoate and other substituted benzoic acids.<sup>[4]</sup> Experimental verification is recommended.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for **2-Methyl-3-nitrobenzoic acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Vibration
~2500-3300	Broad	O-H stretch (Carboxylic acid)
~1700	Strong	C=O stretch (Carboxylic acid)
~1530 & ~1350	Strong	Asymmetric & Symmetric N-O stretch (Nitro group)
~1600, ~1470	Medium	C=C stretch (Aromatic ring)
~3000-3100	Medium	C-H stretch (Aromatic)
~2850-2960	Weak	C-H stretch (Methyl group)

Note: The presented IR data are characteristic absorption ranges for the functional groups present in **2-Methyl-3-nitrobenzoic acid** and are consistent with spectra of related nitrobenzoic acids.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Fragmentation for **2-Methyl-3-nitrobenzoic acid**

m/z Ratio	Proposed Fragment Ion
181	[M] <sup>+</sup> (Molecular ion)
164	[M - OH] <sup>+</sup> (Loss of hydroxyl radical)
135	[M - NO <sub>2</sub> ] <sup>+</sup> (Loss of nitro group)
134	[M - OH - NO] <sup>+</sup>
119	[M - COOH - OH] <sup>+</sup> or [C <sub>7</sub> H <sub>6</sub> O] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

Disclaimer: The mass spectrometry fragmentation data are predicted based on the fragmentation patterns of similar aromatic carboxylic acids and nitro compounds.[5] The molecular ion peak is expected at  $m/z$  181.

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like **2-Methyl-3-nitrobenzoic acid**.

### NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **2-Methyl-3-nitrobenzoic acid** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ).
- **Internal Standard:** A small amount of tetramethylsilane (TMS) is added as an internal reference ( $\delta = 0.00$  ppm).
- **Data Acquisition:** The sample is placed in a 5 mm NMR tube and inserted into the spectrometer.  $^1H$  and  $^{13}C$  NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal.

### FT-IR Spectroscopy (KBr Pellet Method)

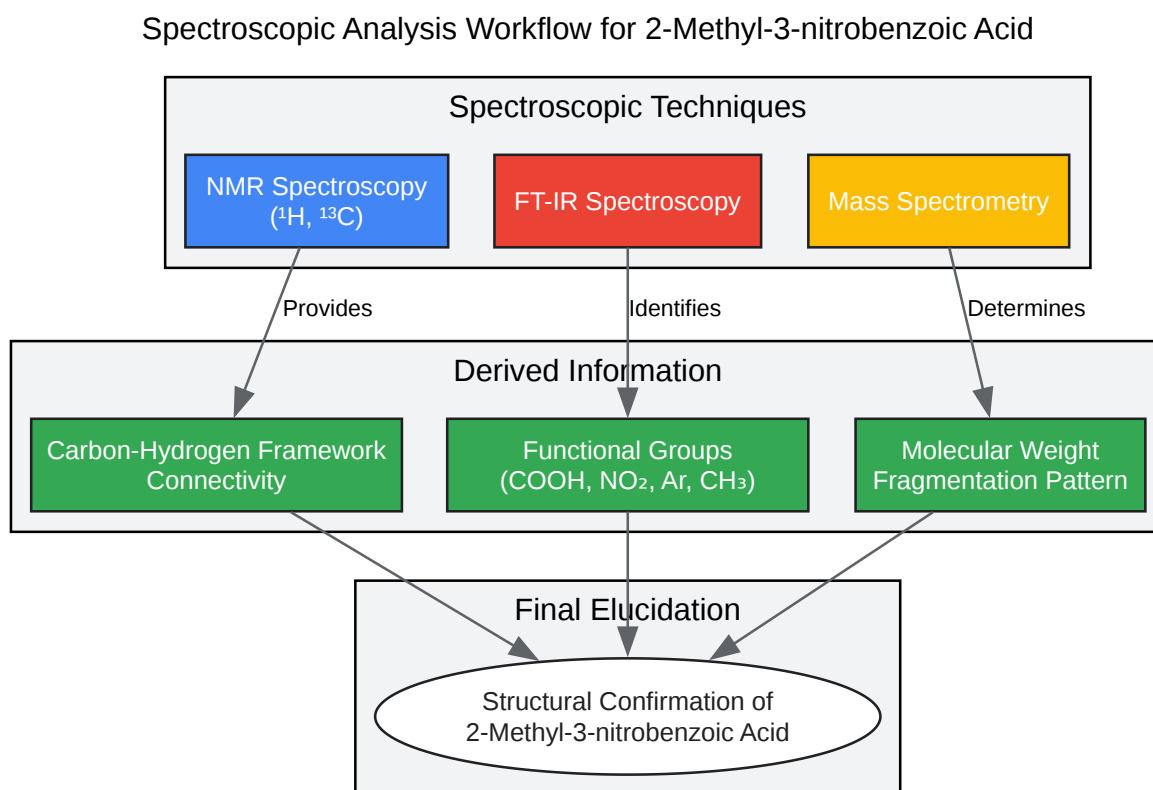
- **Sample Preparation:** A small amount of **2-Methyl-3-nitrobenzoic acid** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- **Pellet Formation:** The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.
- **Data Acquisition:** A background spectrum of the empty sample holder is recorded. The KBr pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of  $4000-400\text{ cm}^{-1}$ .

## Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** A small amount of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe. The sample is heated to induce vaporization into the ion source.
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$  ratio.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.



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Caption: Logical workflow for spectroscopic analysis.

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